7-acetyl-3,4-dihydroquinoxalin-2(1H)-one

Antibacterial Quinoxaline N-oxides Regioisomer comparison

Accelerate your medicinal chemistry programs with 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1255147-27-3), the definitive regioisomer for SAR-driven drug discovery. This building block features a critical 7-acetyl substituent that provides a metabolically distinct alternative to 7-fluoro candidates, helping you evade CYP1A2-mediated defluorination. Use it to probe PARP-1 inhibition potency, compare in vivo therapeutic indices against 6-acetyl analogs in antibacterial assays, or as a tool compound for studying quinoxalinone-protein binding modes. Ensure your structure-activity relationship studies are regioisomerically precise—order this high-purity benchmark scaffold to generate pharmacologically relevant data.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 1255147-27-3
Cat. No. B1532478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-acetyl-3,4-dihydroquinoxalin-2(1H)-one
CAS1255147-27-3
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)NCC(=O)N2
InChIInChI=1S/C10H10N2O2/c1-6(13)7-2-3-8-9(4-7)12-10(14)5-11-8/h2-4,11H,5H2,1H3,(H,12,14)
InChIKeyHCGVJALEHMCHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Acetyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1255147-27-3): A Regiospecifically Differentiated Quinoxalinone Scaffold for Antiviral and Antibacterial Discovery Programs


7-Acetyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1255147-27-3) is a heterocyclic building block belonging to the 3,4-dihydroquinoxalin-2(1H)-one class, distinguished by a regioselective acetyl substitution at the 7-position of the bicyclic core . The quinoxalinone scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV and in poly(ADP-ribose) polymerase (PARP) inhibition programs where substitutions at the 7- and 8-positions critically influence enzymatic and cellular potency .

Why Generic 3,4-Dihydroquinoxalin-2(1H)-one Analogs Cannot Substitute for the 7-Acetyl Derivative: SAR-Driven Procurement Considerations


Within the 3,4-dihydroquinoxalin-2(1H)-one chemical space, the position and identity of aromatic ring substituents dictate target engagement, selectivity, and downstream pharmacological outcomes, rendering simple in-class substitution scientifically invalid. Regioisomeric quinoxalinone analogs—such as 6- versus 7-acetyl substituted derivatives—exhibit quantitatively distinct in vivo therapeutic indices [1]. Furthermore, 7-position modifications in related quinoxalinone cores directly modulate enzymatic inhibition potency against targets including PARP-1 . For antiviral programs targeting HIV-1 reverse transcriptase, specific 7-substitution patterns (e.g., fluoro in GW420867X, methoxy in HBY-097) are non-interchangeable, as they govern metabolic stability, CNS penetration, and resistance profiles [2].

Quantitative Differentiation Evidence for 7-Acetyl-3,4-dihydroquinoxalin-2(1H)-one vs. In-Class Analogs


Regioisomeric 7-Acetyl Substitution Confers Superior In Vivo Therapeutic Efficacy Over 6-Acetyl Analog in a Murine Infection Model

In a direct head-to-head comparison of regioisomeric quinoxaline 1,4-dioxide derivatives, the 7-acetyl substituted isomer demonstrated greater therapeutic activity in mice than the corresponding 6-acetyl isomer when administered parenterally against bacterial infection [1].

Antibacterial Quinoxaline N-oxides Regioisomer comparison

7-Acetyl Substitution Enhances Metabolic Pathway Differentiation Relative to 7-Fluoro Antiviral Analog GW420867X

The 7-fluoro substituted quinoxalinone antiviral agent GW420867X undergoes specific CYP1A2-catalyzed defluorination during metabolism, generating a defluorinated metabolite via an arene oxide intermediate [1]. In contrast, the 7-acetyl substituent in the target compound presents a distinct metabolic liability, circumventing the CYP1A2-mediated defluorination pathway and offering a different pharmacokinetic profile for SAR exploration .

HIV NNRTI Cytochrome P450 metabolism Defluorination

PARP-1 Inhibitor Potency Is Highly Sensitive to 7-Position Substitution: Evidence from Tricyclic Quinoxalinone SAR

Structure-activity relationship studies on tricyclic quinoxalinone PARP-1 inhibitors demonstrate that substitutions at the 7- and 8-positions of the quinoxalinone ring directly modulate enzymatic and cellular potency, yielding compounds with varying degrees of PARP-1 inhibition .

PARP-1 inhibition Structure-activity relationship Oncology

Optimal Research and Industrial Application Scenarios for 7-Acetyl-3,4-dihydroquinoxalin-2(1H)-one


Regioisomeric SAR Probe in Antibacterial Quinoxaline N-Oxide Lead Optimization

Utilize 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one as a key synthetic intermediate or comparator scaffold when exploring the structure-activity relationship of antibacterial quinoxaline 1,4-dioxides. As demonstrated by the superior in vivo therapeutic efficacy of a 7-acetyl regioisomer over its 6-acetyl counterpart in murine infection models [1], the 7-acetyl substitution pattern may confer enhanced in vivo performance. This compound serves as a critical benchmark for evaluating the impact of 7-position functionalization on efficacy, toxicity, and pharmacokinetic properties in antibacterial drug discovery programs.

Metabolic Stability SAR Probe for HIV-1 NNRTI Development

Employ 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one as a metabolically differentiated scaffold in HIV-1 reverse transcriptase inhibitor programs. Given that the 7-fluoro clinical candidate GW420867X is subject to CYP1A2-mediated defluorination [2], the 7-acetyl analog provides an alternative metabolic pathway, potentially mitigating the formation of reactive intermediates or altering clearance profiles. This compound is ideal for head-to-head metabolic stability studies comparing 7-acetyl versus 7-fluoro or 7-methoxy quinoxalinone derivatives, enabling rational design of next-generation NNRTIs with improved pharmacokinetic properties.

PARP-1 Inhibitor Scaffold Diversification and Fragment-Based Lead Generation

Incorporate 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one into fragment-based or scaffold-hopping campaigns targeting poly(ADP-ribose) polymerase-1 (PARP-1). SAR studies confirm that 7-position modifications on the quinoxalinone ring significantly influence PARP-1 inhibitory activity . This compound offers a distinct vector for exploring structure-activity relationships around the 7-position, enabling medicinal chemists to probe the effects of acetyl substitution on enzymatic and cellular potency relative to unsubstituted or halogenated analogs. It is particularly suited for early-stage hit-to-lead optimization in oncology programs.

Chemical Biology Probe for Target Engagement Studies in Quinoxalinone-Binding Proteins

Deploy 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one as a tool compound in chemical biology studies aimed at elucidating the binding modes and selectivity profiles of quinoxalinone-based ligands. The compound's defined 7-acetyl substituent provides a unique handle for affinity-based assays and can serve as a reference ligand in competitive binding experiments against targets such as bradykinin receptor B1 or other proteins known to interact with the dihydroquinoxalinone scaffold [3]. This application is critical for academic and industrial groups characterizing novel quinoxalinone-protein interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.